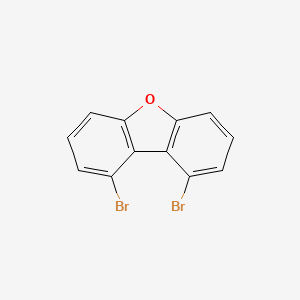

1,9-Dibromo-dibenzofuran

CAS No.: 617707-29-6

Cat. No.: VC8127604

Molecular Formula: C12H6Br2O

Molecular Weight: 325.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617707-29-6 |

|---|---|

| Molecular Formula | C12H6Br2O |

| Molecular Weight | 325.98 g/mol |

| IUPAC Name | 1,9-dibromodibenzofuran |

| Standard InChI | InChI=1S/C12H6Br2O/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6H |

| Standard InChI Key | FOKJZGMETCVSDJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br |

Introduction

Chemical and Physical Properties

Molecular Characteristics

The molecular formula of 1,9-dibromo-dibenzofuran is C₁₂H₆Br₂O, with a molecular weight of 325.98 g/mol . Key spectral and structural data include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,9-dibromodibenzofuran | |

| SMILES | BrC1=C(C2=C(C=C1)OC3=CC=CC=C23)Br | |

| InChIKey | FOKJZGMETCVSDJ-UHFFFAOYSA-N | |

| Retention Index (RTX-5) | 2182 |

Spectral Data

Chromatographic analyses using non-polar columns (e.g., RTX-5) reveal a retention index of 2182 under programmed temperature conditions (170–320°C) . Mass spectrometry confirms a molecular ion peak at m/z 325.98 .

Synthesis and Derivatives

Synthetic Routes

1,9-Dibromo-dibenzofuran is typically synthesized via halogenation of dibenzofuran. A common method involves electrophilic bromination using bromine in the presence of Lewis acids . Alternative pathways include:

-

Friedel-Crafts Bromination: Dibenzofuran reacts with bromine and AlCl₃ to yield mono- or di-brominated derivatives, depending on stoichiometry .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling has been employed to introduce bromine at specific positions .

Key Derivatives

-

7,9-Dibromo-dihydrodibenzofuran: A reduced analog showing potent inhibition of casein kinase 2 (CK2) with IC₅₀ = 5.8 nM .

-

2,8-Dimethoxy-1,9-dibromo-dibenzofuran: A methoxy-substituted derivative used in organic electronics .

Pharmacological Applications

Casein Kinase 2 (CK2) Inhibition

1,9-Dibromo-dibenzofuran derivatives exhibit remarkable CK2 inhibitory activity. In a 2024 study, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one demonstrated:

-

Selective binding via π-halogen interactions with Phe113 in the CK2 active site .

-

Cell membrane permeability in LNCaP prostate cancer cells, reducing intracellular CK2 activity by >90% .

Structure-Activity Relationships (SAR)

-

Halogen Positioning: Bromine at positions 7 and 9 enhances binding affinity due to hydrophobic and halogen-bonding interactions .

-

Hydroxy Groups: 8-Hydroxy substitution improves solubility and pharmacokinetics .

Toxicological and Environmental Profile

Acute and Chronic Toxicity

-

Low Acute Toxicity: Rats exposed to 0.025–0.4% dibenzofuran in diet showed no adverse effects over 200 days .

-

PBDF-Specific Risks: Brominated analogs may bind the aryl hydrocarbon receptor (AhR), triggering oxidative stress and endocrine disruption .

Regulatory Status

-

Listed under the U.S. Clean Air Act as a hazardous air pollutant .

-

Prioritized by the Agency for Toxic Substances and Disease Registry (ATSDR) for toxicological profiling .

Environmental Impact and Analysis

Environmental Persistence

-

Bioaccumulation Potential: Log Kₒw ≈ 6.2, indicating high lipophilicity and bioaccumulation in aquatic organisms .

-

Degradation: Resistant to microbial breakdown, with half-lives exceeding 100 days in soil .

Analytical Methods

| Technique | Application | Detection Limit |

|---|---|---|

| HRGC/HRMS | Congener-specific analysis | 0.1 pg/g |

| HPLC-UV | Quantification in biological samples | 1 ng/mL |

| Capillary Electrophoresis | Kinase inhibition assays | 10 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume